2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Description
Properties
Molecular Formula |
C19H20ClN3O3S2 |
|---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-3-23(4-2)28(25,26)12-8-9-16(20)14(10-12)18(24)22-19-15(11-21)13-6-5-7-17(13)27-19/h8-10H,3-7H2,1-2H3,(H,22,24) |
InChI Key |
MZCDQILVXXIMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Analog 1 : 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
- Molecular Formula : C₁₅H₁₁ClN₂OS
- Molecular Weight : 302.78 g/mol
- Key Difference : Lacks the diethylsulfamoyl group at position 4.
- Impact : Reduced binding affinity to MurF (binding energy: -6.7 kcal/mol) due to the absence of the sulfamoyl group, which forms hydrogen bonds with Tyr and Val residues .
Analog 2 : 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methylsulfamoyl-benzamide
- Hypothetical Modification : Replacement of diethylsulfamoyl with methylsulfamoyl.
- Predicted Impact : Smaller alkyl groups may reduce steric hindrance but weaken hydrophobic interactions.
Modifications to the Cyclopenta[b]thiophen Moiety
Analog 3 : 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Replacement of Benzamide with Acetamide
Analog 4 : 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Molecular Formula : C₁₀H₉ClN₂OS
- Molecular Weight : 240.71 g/mol
- Key Difference : Acetamide replaces benzamide.
- Impact: Loss of aromatic stacking interactions with MurF’s Phe residues. No reported antibacterial activity, highlighting the necessity of the benzamide scaffold .
Heterocyclic System Replacements
Analog 5 : N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Data Tables
Table 1: Structural and Binding Properties of Analogs
Biological Activity
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its chemical properties, biological activities, and relevant case studies.
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 304685-87-8 |
| Molecular Formula | C10H9ClN2OS |
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | This compound |
| InChI Key | IFPYPHZLEFBRSS-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with structural similarities were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment development .
Table 1: Antitumor Activity Summary
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | 2D Cell Culture |
| Compound 6 | NCI-H358 | 6.48 | 2D Cell Culture |
| Compound 15 | HCC827 | 9.48 | 3D Cell Culture |
The activity was notably higher in two-dimensional assays compared to three-dimensional cultures, indicating the need for further optimization to enhance efficacy in more complex biological environments.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Notably, it demonstrated inhibition against UDP-MurNAc-pentapeptide synthetase from Streptococcus pneumoniae, with an IC50 value of approximately . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity Summary
| Target Enzyme | IC50 (nM) | Description |
|---|---|---|
| UDP-MurNAc-pentapeptide synthetase | 26000 | Inhibition observed |
| D-Ala-D-Ala adding enzyme (MurF) | 8000 | Significant antibacterial activity |
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the effectiveness of similar compounds in inhibiting tumor cell lines while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts. This balance is crucial for developing therapeutic agents with minimized side effects .
- Mechanistic Insights : The binding affinity of the compound to DNA was examined, revealing that it predominantly interacts within the minor groove of AT-DNA. Such interactions are critical as they can influence the compound's mechanism of action against cancer cells .
- Comparative Analysis : When compared to established drugs such as doxorubicin and vandetanib, the new compounds displayed varying degrees of efficacy and selectivity, suggesting that they could serve as valuable additions to current treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
